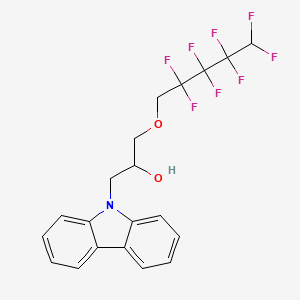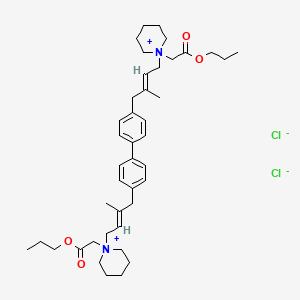
(6beta)-6-Bromopregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6beta)-6-Bromopregn-4-ene-3,20-dione is a synthetic steroid compound. It is structurally related to progesterone, a naturally occurring steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. The addition of a bromine atom at the 6th position of the steroid nucleus distinguishes it from other related compounds, potentially altering its biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6beta)-6-Bromopregn-4-ene-3,20-dione typically involves the bromination of pregnenolone or its derivatives. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(6beta)-6-Bromopregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to 6-bromo-4-pregnene-3,20-dione derivatives.
Reduction: Reduction of the 3-keto group to form 3-hydroxy derivatives.
Substitution: Nucleophilic substitution reactions at the 6-bromo position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 6-Bromo-4-pregnene-3,20-dione derivatives.
Reduction: 6-Bromo-4-pregnene-3,20-diol derivatives.
Substitution: 6-substituted pregn-4-ene-3,20-dione derivatives.
Aplicaciones Científicas De Investigación
(6beta)-6-Bromopregn-4-ene-3,20-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on steroid hormone receptors and related pathways.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (6beta)-6-Bromopregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. The presence of the bromine atom at the 6th position can affect its binding affinity and selectivity for different receptors.
Comparación Con Compuestos Similares
Similar Compounds
Progesterone: A naturally occurring steroid hormone with similar structure but lacking the bromine atom.
6alpha-Bromoprogesterone: Another brominated derivative with the bromine atom at the 6alpha position.
6-Chloroprogesterone: A chlorinated analogue with similar properties.
Uniqueness
(6beta)-6-Bromopregn-4-ene-3,20-dione is unique due to the specific placement of the bromine atom at the 6beta position, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
24516-38-9 |
|---|---|
Fórmula molecular |
C21H29BrO2 |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-6-bromo-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29BrO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19+,20+,21+/m0/s1 |
Clave InChI |
HFSZYSZYZVKKOX-CXICGXRGSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)Br)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


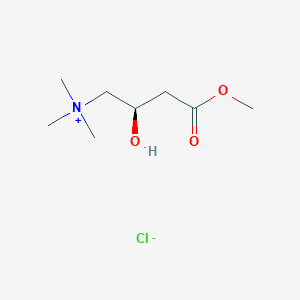
![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
![Methyl 2-acetamido-3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]propanoate](/img/structure/B14148004.png)
![2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B14148006.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)
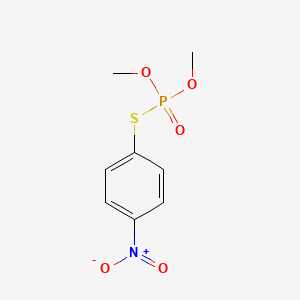
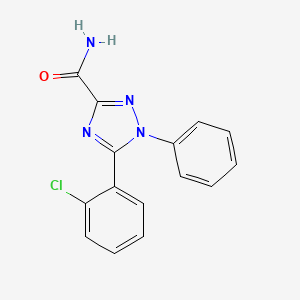
![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B14148044.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)

